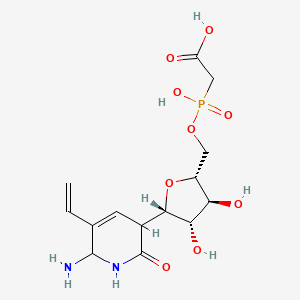

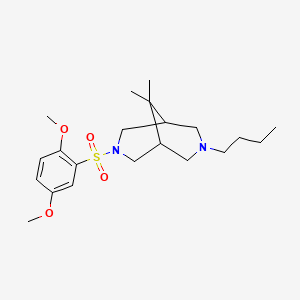

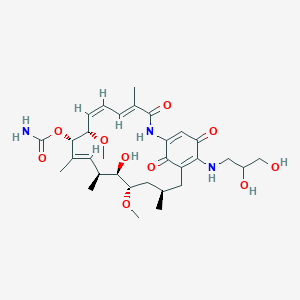

((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

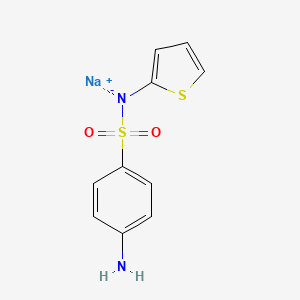

Le composé « Acide ((5-(6-amino-2-oxo-5-vinyl-1,2,3,6-tétrahydropyridin-3-yl)-3,4-dihydroxytétrahydrofuranne-2-ylméthoxy)-hydroxy-phosphoryl}acétique » est une molécule organique complexe qui présente plusieurs groupes fonctionnels, notamment des groupes amino, oxo, vinyle, hydroxyle et phosphoryle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ce composé impliquerait probablement plusieurs étapes, en partant de précurseurs plus simples. Une voie de synthèse possible pourrait inclure :

Formation du cycle tétrahydropyridine : Cela pourrait être réalisé par une réaction de cyclisation impliquant un diène et un diénophile appropriés.

Introduction des groupes amino et oxo : Ces groupes fonctionnels pourraient être introduits par des réactions d'oxydation et d'amination sélectives.

Addition du groupe vinyle : Le groupe vinyle pourrait être ajouté par une réaction de Heck ou une réaction de couplage similaire.

Formation du cycle tétrahydrofuranne : Cela pourrait être synthétisé par une réaction de cyclisation intramoléculaire.

Fixation du groupe phosphoryle : Cela pourrait être réalisé par une réaction de phosphorylation en utilisant un agent phosphorylant approprié.

Assemblage final :

Méthodes de production industrielle

La production industrielle d'une molécule aussi complexe exigerait l'optimisation de chaque étape afin de garantir un rendement élevé et une pureté élevée. Cela pourrait impliquer l'utilisation d'équipements de synthèse automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le composé peut subir divers types de réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le groupe oxo peut être réduit pour former des alcools.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Addition : Le groupe vinyle peut subir des réactions d'addition avec des électrophiles.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Des réactifs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) peuvent être utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés.

Addition : Des réactifs tels que les halogénohydrures (HX) ou les halogènes (X2) peuvent être utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle donnerait des cétones ou des aldéhydes, tandis que la réduction du groupe oxo donnerait des alcools.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé pourrait être utilisé comme brique de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.

Biologie

En biologie, le composé pourrait être étudié pour son activité biologique potentielle. La présence de groupes amino et phosphoryle suggère qu'il pourrait interagir avec des molécules biologiques telles que les protéines et les acides nucléiques.

Médecine

En médecine, le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. La présence de plusieurs groupes fonctionnels suggère qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.

Industrie

Dans l'industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux. Ses multiples groupes fonctionnels suggèrent qu'il pourrait être utilisé comme monomère ou agent de réticulation en synthèse de polymères.

Mécanisme d'action

Le mécanisme d'action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Les groupes amino et phosphoryle suggèrent qu'il pourrait interagir avec les enzymes et les récepteurs, modulant potentiellement leur activité. Le groupe vinyle pourrait participer à des liaisons covalentes avec des molécules biologiques, tandis que les groupes hydroxyle et oxo pourraient participer à des liaisons hydrogène et d'autres interactions non covalentes.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The amino and phosphoryl groups suggest that it could interact with enzymes and receptors, potentially modulating their activity. The vinyl group could participate in covalent bonding with biological molecules, while the hydroxyl and oxo groups could participate in hydrogen bonding and other non-covalent interactions.

Comparaison Avec Des Composés Similaires

Composés similaires

- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tétrahydropyridin-3-yl)-3,4-dihydroxytétrahydrofuranne-2-ylméthoxy)-phosphoryl}acide acétique

- (5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tétrahydropyridin-3-yl)-3,4-dihydroxytétrahydrofuranne-2-ylméthoxy)-hydroxy-phosphoryl}acide propionique

Unicité

L'unicité du composé réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour une réactivité chimique diversifiée. La présence de groupes amino et phosphoryle suggère qu'il pourrait avoir une activité biologique unique par rapport à des composés similaires.

Propriétés

Numéro CAS |

117626-86-5 |

|---|---|

Formule moléculaire |

C14H21N2O9P |

Poids moléculaire |

392.30 g/mol |

Nom IUPAC |

2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |

InChI |

InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1 |

Clé InChI |

PNLRSTAHHIOWSV-IXVDXIGPSA-N |

SMILES isomérique |

C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |

SMILES canonique |

C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)